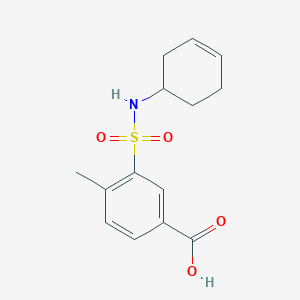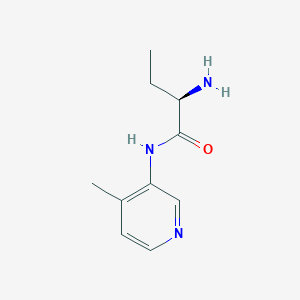![molecular formula C12H15N3S B7581649 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
科学研究应用
MTEP has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. MTEP has also been investigated for its potential use in the treatment of addiction and pain. Additionally, MTEP has been used as a tool compound to study the role of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine in various physiological and pathological processes.
作用机制
MTEP selectively antagonizes the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor subtype, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine has been implicated in various neurological disorders, and the inhibition of this receptor has been shown to have neuroprotective effects. MTEP has been shown to block the binding of glutamate to the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects:
MTEP has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have analgesic effects in animal models of pain. Additionally, MTEP has been shown to improve cognitive function in animal models of cognitive impairment.
实验室实验的优点和局限性
One of the main advantages of using MTEP in lab experiments is its selectivity for the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor subtype. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using MTEP is that it may have off-target effects on other receptors or signaling pathways. Additionally, MTEP has a relatively short half-life, which may limit its efficacy in certain experimental paradigms.
未来方向
There are many potential future directions for research on MTEP. One area of investigation is the development of more potent and selective N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine antagonists. Additionally, the therapeutic potential of MTEP in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia should be further explored. Finally, the role of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine in other physiological and pathological processes, such as addiction and pain, should be investigated using MTEP as a tool compound.
合成方法
The synthesis of MTEP involves the reaction of 4-methyl-1,3-thiazol-5-amine with 2-(bromomethyl)pyridine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of MTEP has been extensively described in the literature, and the compound is readily available for research purposes.
属性
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-10-12(16-9-15-10)8-13-7-5-11-4-2-3-6-14-11/h2-4,6,9,13H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKIDCZMCKROBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)
![4-(1-propylimidazo[4,5-c]pyridin-2-yl)-1H-pyrazol-5-amine](/img/structure/B7581579.png)
![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)

![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)

